molecular formula C17H27ClN2O9 B606651 Chloroacetamido-peg4-nhs ester CAS No. 1353011-95-6

Chloroacetamido-peg4-nhs ester

Cat. No. B606651
CAS RN: 1353011-95-6
M. Wt: 438.86
InChI Key: BPWFCYSNJLMFRO-UHFFFAOYSA-N
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Description

Chloroacetamido-PEG4-NHS ester is a PEG linker containing chloroacetamido and NHS ester functional groups . The chlorine is a good leaving group and can undergo substitution reactions. The NHS ester is an active ester which reacts with primary amines to form stable amide bonds .


Molecular Structure Analysis

The molecular formula of Chloroacetamido-PEG4-NHS ester is C17H27ClN2O9 . The InChI string representation of its structure is InChI=1S/C17H27ClN2O9/c18-13-14 (21)19-4-6-26-8-10-28-12-11-27-9-7-25-5-3-17 (24)29-20-15 (22)1-2-16 (20)23/h1-13H2, (H,19,21) .


Chemical Reactions Analysis

Chloroacetamido-PEG4-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The chlorine is a good leaving group and can undergo substitution reactions. The NHS ester is an active ester which reacts with primary amines to form stable amide bonds .


Physical And Chemical Properties Analysis

The molecular weight of Chloroacetamido-PEG4-NHS ester is 438.9 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 18 . The topological polar surface area is 130 Ų .

Scientific Research Applications

PEG Linker

Chloroacetamido-PEG4-NHS ester is a PEG linker . It contains chloroacetamido and NHS ester functional groups . The chlorine is a good leaving group and can undergo substitution reactions . The NHS ester is an active ester which reacts with primary amines to form stable amide bonds . The hydrophilic PEG linker increases the hydrophilic properties of the compound in aqueous media .

PROTAC Linker

Chloroacetamido-PEG4-NHS ester is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Bioconjugation

The NHS ester group in Chloroacetamido-PEG4-NHS ester reacts with primary amines to form stable amide bonds . This property is often used in bioconjugation, where the compound is used to link two entities together. This could be useful in a variety of fields, including drug delivery and biomarker research.

Drug Delivery

The hydrophilic PEG linker in Chloroacetamido-PEG4-NHS ester can increase the hydrophilic properties of a compound in aqueous media . This makes it potentially useful in drug delivery, where increasing the solubility of a drug can improve its bioavailability.

Protein Research

The ability of Chloroacetamido-PEG4-NHS ester to form stable amide bonds with primary amines can be useful in protein research. For example, it could be used to attach a fluorescent label to a protein, allowing the protein to be visualized under a microscope.

Chemical Synthesis

The chlorine in Chloroacetamido-PEG4-NHS ester is a good leaving group and can undergo substitution reactions . This makes it a useful reagent in chemical synthesis, where it could be used to introduce a variety of functional groups into a molecule.

Mechanism of Action

Target of Action

Chloroacetamido-PEG4-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are intended to be degraded by the ubiquitin-proteasome system . The compound acts as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein .

Mode of Action

The Chloroacetamido-PEG4-NHS ester contains chloroacetamide and NHS ester functional groups . The chlorine in the chloroacetamide group is a good leaving group and can undergo substitution reactions . The NHS ester is an active ester which reacts with primary amines to form stable amide bonds . These reactions allow the compound to link the E3 ubiquitin ligase ligand and the target protein ligand together in the PROTAC .

Biochemical Pathways

The primary biochemical pathway affected by Chloroacetamido-PEG4-NHS ester is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking an E3 ubiquitin ligase ligand with a target protein ligand, the PROTAC can cause the target protein to be ubiquitinated and subsequently degraded by the proteasome .

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility and stability, which could potentially enhance its bioavailability .

Result of Action

The primary result of the action of Chloroacetamido-PEG4-NHS ester is the degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the specific function of the target protein .

Action Environment

The action of Chloroacetamido-PEG4-NHS ester, as part of a PROTAC, takes place intracellularly . Environmental factors such as pH and the presence of other proteins can influence the compound’s action, efficacy, and stability . .

Future Directions

Chloroacetamido-PEG4-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . This suggests potential applications in the development of targeted therapy drugs.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-chloroacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27ClN2O9/c18-13-14(21)19-4-6-26-8-10-28-12-11-27-9-7-25-5-3-17(24)29-20-15(22)1-2-16(20)23/h1-13H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWFCYSNJLMFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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